

Application Notes and Protocols for Solid-Phase Synthesis of Acetyl-PHF6YA Amide

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Compound of Interest

Compound Name: Acetyl-PHF6YA amide

Cat. No.: B12395960

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Abstract

This document provides a comprehensive protocol for the synthesis of **Acetyl-PHF6YA amide** (Sequence: Ac-Val-Gln-Ile-Val-Tyr-Lys-Tyr-Ala-NH₂), a modified octapeptide derived from the PHF6 core sequence of the tau protein. The PHF6 segment (VQIVYK) is a critical sequence known to initiate tau protein aggregation, a hallmark of neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4] N-terminal acetylation and C-terminal amidation are common modifications that increase peptide stability and mimic the native peptide structure. This protocol employs the robust and widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin to yield the desired C-terminal amide.[5] Detailed procedures for synthesis, cleavage, purification, and characterization are provided for researchers in neurobiology and drug development.

Materials and Reagents

The following tables summarize the necessary materials and reagents for the synthesis at a 0.1 mmol scale.

Table 1: Solid Support and Amino Acid Derivatives

Reagent	Molar Mass (g/mol)	Side-Chain Protection	Quantity (0.1 mmol scale)
Rink Amide MBHA Resin	(loading: 0.5-0.8 mmol/g)	N/A	~167 mg (for 0.6 mmol/g)
Fmoc-Ala-OH	311.3	None	93.4 mg (3 equiv.)
Fmoc-Tyr(tBu)-OH	459.5	tert-Butyl (tBu)	137.9 mg (3 equiv.)
Fmoc-Lys(Boc)-OH	468.5	tert-Butoxycarbonyl (Boc)	140.6 mg (3 equiv.)
Fmoc-Val-OH	339.4	None	101.8 mg (3 equiv.)
Fmoc-Ile-OH	353.4	None	106.0 mg (3 equiv.)
Fmoc-Gln(Trt)-OH	610.7	Trityl (Trt)	183.2 mg (3 equiv.)

Note: 3-5 equivalents of amino acids are standard for SPPS to ensure complete coupling.

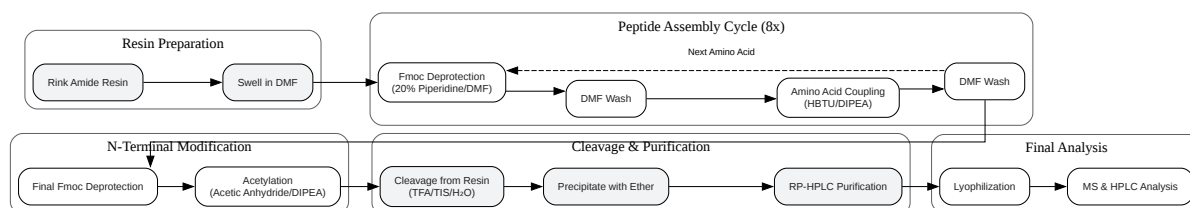
Table 2: Solvents and Reagents

Reagent	Purpose	Composition / Formula
N,N-Dimethylformamide (DMF)	Main solvent, washing	C ₃ H ₇ NO
Dichloromethane (DCM)	Washing	CH ₂ Cl ₂
Piperidine	Fmoc deprotection	20% (v/v) in DMF
HBTU	Coupling activator	C ₁₁ H ₁₅ F ₆ N ₆ OP
DIPEA	Activation base	C ₈ H ₁₉ N
Acetic Anhydride	N-terminal acetylation	(CH ₃ CO) ₂ O
Trifluoroacetic Acid (TFA)	Cleavage, deprotection	CF ₃ COOH
Triisopropylsilane (TIS)	Cation scavenger	C ₉ H ₂₂ Si
Deionized Water (H ₂ O)	Scavenger	H ₂ O
Diethyl Ether (cold)	Peptide precipitation	(C ₂ H ₅) ₂ O
Acetonitrile (ACN)	HPLC mobile phase	CH ₃ CN

Experimental Protocol

This protocol details the manual synthesis of **Acetyl-PHF6YA amide** using the Fmoc/tBu strategy.

Synthesis Workflow Diagram



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